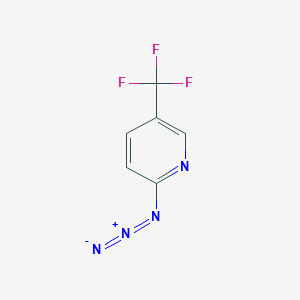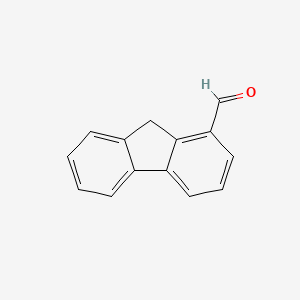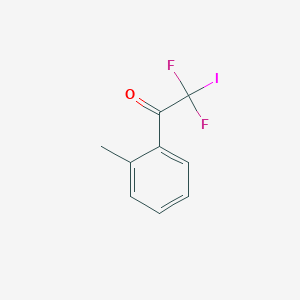![molecular formula C31H21N B8506624 Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B8506624.png)
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-
Vue d'ensemble
Description
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with nitrogen and phenyl groups, contributing to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- involves multiple steps, typically starting with the formation of the indeno[2,1-b]fluorene core. This is followed by the introduction of the aza group and the phenyl substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction times, temperatures, and purification processes to achieve efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or nucleophiles replace hydrogen atoms on the phenyl rings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a fluorescent probe for imaging and tracking biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- stands out due to its unique fused ring system and the presence of both nitrogen and phenyl groups. Similar compounds include:
10-Azaindeno[2,1-b]fluorene: Lacks the diphenyl substituents, resulting in different chemical properties.
12-Phenyl-10,12-dihydro-10-azaindeno[2,1-b]fluorene: Contains only one phenyl group, affecting its reactivity and applications.
Indeno[2,1-b]fluorene: The parent compound without the aza group, exhibiting distinct chemical behavior.
Propriétés
Formule moléculaire |
C31H21N |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
7,7-diphenyl-5H-indeno[2,1-b]carbazole |
InChI |
InChI=1S/C31H21N/c1-3-11-21(12-4-1)31(22-13-5-2-6-14-22)27-17-9-7-15-23(27)25-19-26-24-16-8-10-18-29(24)32-30(26)20-28(25)31/h1-20,32H |
Clé InChI |
XIVGVZAODOUFIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C5C(=C4)C6=CC=CC=C6N5)C7=CC=CC=C7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-Hydroxyethoxy)methyl]benzonitrile](/img/structure/B8506543.png)
![4-[hydroxy(3-nitrophenyl)methyl]-N,N-diethylbenzamide](/img/structure/B8506547.png)






![4-(4-benzyloxy-phenoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8506615.png)
![3-Fluoro-7-methylbenzo[b]thiophene](/img/structure/B8506623.png)
![N-(3-Methylisoquinolin-5-yl)-N'-[4-(trifluoromethyl)benzyl]urea](/img/structure/B8506634.png)



